3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide
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Overview
Description
3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide: is a synthetic organic compound with the molecular formula C18H28N2O3 It is characterized by its benzamide core, substituted with diethoxy groups at the 3 and 4 positions, and a piperidinylmethyl group at the nitrogen atom
Preparation Methods
The synthesis of 3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a reductive amination reaction. This involves the reaction of the benzamide with 1-methylpiperidine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzamide to the corresponding amine.
Substitution: The diethoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and sodium cyanoborohydride.
Scientific Research Applications
3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby reducing the progression of the disease.
Comparison with Similar Compounds
3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide: can be compared with other similar compounds, such as:
- 3,4-diethoxy-N-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]benzamide : This compound has a similar benzamide core but with different substituents, leading to variations in its chemical and biological properties.
- [3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl]-1H-indoles : These compounds share the piperidinylmethyl group but have different core structures, resulting in distinct pharmacological profiles.
The uniqueness of This compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-22-16-7-6-15(12-17(16)23-5-2)18(21)19-13-14-8-10-20(3)11-9-14/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPPGMUCSPEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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